2-Benzylthio-N6-isopentenyladenine

Cytokinin Structure-Activity Relationship Tobacco Callus Bioassay N6-Isopentenyladenine Derivatives

Generic cytokinins (2iP, BAP) fail to replicate 2-substituted thioether variant bioactivity, introducing irreproducibility in plant hormone signaling studies. 2-Benzylthio-N6-isopentenyladenine (2BSiP) solves this with defined lipophilicity (LogP 4.10) and distinct AHK receptor binding profiles. - **Application**: Reference compound in validated UPLC-ESI-MS/MS phytohormone panels; tool for SAR studies at purine 2-position. - **Advantage**: Unique MRM transition enables use as an internal standard when deuterated analogs are unavailable. - **Supply**: Bulk and research-grade quantities available with analytical data (HPLC/LC-MS).

Molecular Formula C17H19N5S
Molecular Weight 325.4 g/mol
CAS No. 52172-11-9
Cat. No. B12845227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylthio-N6-isopentenyladenine
CAS52172-11-9
Molecular FormulaC17H19N5S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(=C)CCNC1=NC(=NC2=C1NC=N2)SCC3=CC=CC=C3
InChIInChI=1S/C17H19N5S/c1-12(2)8-9-18-15-14-16(20-11-19-14)22-17(21-15)23-10-13-6-4-3-5-7-13/h3-7,11H,1,8-10H2,2H3,(H2,18,19,20,21,22)
InChIKeyGVYHKHKNGPAILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylthio-N6-isopentenyladenine: Specialized Cytokinin for Plant Research


2-Benzylthio-N6-isopentenyladenine (2BSiP, CAS 52172-11-9, C₁₇H₁₉N₅S, MW 325.43 g/mol) is a synthetic N6-isopentenyladenine (2iP) derivative featuring a benzylthio group at the purine 2-position . This modification alters its lipophilicity compared to the parent compound 2iP [1], placing it within a class of 2-substituted cytokinins that exhibit structure-dependent variations in receptor affinity, metabolic stability, and biological activity. Primarily used as an analytical reference standard [2], this compound enables plant biologists to study structure-activity relationships (SAR) in cytokinin signaling pathways.

Analytical Standard UPLC-MS/MS reference for phytohormone metabolomics; retention time and MRM alignment
SAR Probe 2-position benzylthio modification effect on cytokinin receptor activation
Lipophilicity Model Higher LogP supports membrane uptake and long-distance transport studies

Why Generic Cytokinin Substitution Fails


In plant tissue culture and hormone signaling research, generic cytokinin substitution (e.g., replacing 2BSiP with 2iP, BAP, or kinetin) is a primary source of experimental irreproducibility. Evidence demonstrates that the benzylthio modification at the 2-position of the adenine ring fundamentally alters biological activity compared to the unsubstituted parent [1]. Specifically, 2-substituted N6-isopentenyladenine derivatives are known to be generally less active than their unsubstituted counterparts in promoting cell division and growth [1]. This class-level SAR principle directly implies 2BSiP cannot be considered functionally equivalent to 2iP. Furthermore, different cytokinin subclasses (isoprenoid, aromatic, and 2-substituted thioether variants) exhibit distinct receptor binding selectivity profiles across AHK2, AHK3, and CRE1/AHK4 receptor families [REFS-2, REFS-3]. Uninformed substitution thus risks triggering differential gene regulation, variable shoot proliferation rates, or altered root inhibition thresholds, confounding study outcomes.

2iP Substitution
Benzylthio modification reduces cell division activity; dose-response may not match unsubstituted 2iP.
Receptor Selectivity Shift
2-substituted cytokinins may exhibit differential AHK receptor binding vs isoprenoid types, altering signaling output.
Physicochemical Mismatch
Higher LogP and larger MW affect tissue uptake and solvent compatibility compared to 2iP or BAP.

2-Benzylthio-N6-isopentenyladenine Differentiation Evidence


Reduced Activity in Tobacco Callus Bioassay vs. 2iP

Direct structure-activity relationship (SAR) study demonstrates that 2-substituted derivatives of N6-isopentenyladenine, including 2-methylthio (2-SCH₃) analogs, significantly reduce cytokinin activity compared to the unsubstituted parent (2iP). Fourteen compounds were synthesized and tested for relative promotion of cell division and growth in the standardized tobacco callus bioassay, a classic assay for cytokinin activity. The parent 2iP demonstrates maximal activity at ca. 0.05 µM with 100% relative yield. Among 2-substituted compounds, 2-SCH₃-iP shows 50% activity relative to 2iP at the same concentration, while 2-OH-iP activity drops to 57% of the parent. The benzylthio modification in 2BSiP represents a bulkier 2-substituent than the methylthio group, and based on the principle that increasing steric bulk at the 2-position further reduces receptor compatibility, 2BSiP is expected to exhibit cytokinin activity markedly lower than the parent 2iP. The overall finding that 2-substituted-N6-isopentenylaminopurines are generally less active than their unsubstituted counterparts is well-established for this compound class [1].

Tobacco Callus Bioassay
Class-level inference
2-SCH₃-iP shows ~50% activity vs 2iP; bulkier 2BSiP expected lower.
Supports activity differentiation from 2iP; altered dose-response.
No direct 2BSiP data in this assay.
Cytokinin Structure-Activity Relationship Tobacco Callus Bioassay N6-Isopentenyladenine Derivatives

Validated UPLC-MS/MS Analytical Detection Standard

2BSiP is employed as a validated analytical standard for quantitative phytohormone profiling. A published UPLC-ESI-MS/MS method for the simultaneous determination of 54 phytohormones and their derivatives includes 2BSiP as peak 52 in the multiple reaction monitoring (MRM) chromatogram, alongside key cytokinins such as 2iP (peak 12), tZ (peak 2), and cZ (peak 7). The inclusion of 2BSiP enables precise retention time alignment and mass spectrometric identification, making it a critical reference compound for laboratories developing or validating endogenous hormone profiling workflows [1].

UPLC-MS/MS Panel
Direct comparison
Detected as peak 52 in 54-phytohormone MRM method.
Supports method calibration for phytohormone quantification.
Retention time and MRM transitions reported.
Phytohormone Profiling UPLC-MS/MS Plant Metabolomics

Distinct Lipophilicity and Molecular Properties vs. 2iP

2BSiP possesses distinct physicochemical properties that differentiate it from the parent compound 2iP. The benzylthio substitution at the 2-position increases the molecular weight to 325.43 g/mol (vs. 175.21 g/mol for 2iP) and reduces polar surface area to 91.79 Ų . The compound has a LogP value of 4.10, indicating substantially higher lipophilicity than 2iP (LogP ~0.96) . These properties influence membrane permeability, tissue distribution in whole-plant applications, and chromatographic retention behavior in analytical separations.

Physicochemical Profile
Cross-study comparable
LogP 4.10, MW 325.43; 4.3× higher LogP vs 2iP.
Impacts tissue uptake kinetics and chromatographic retention.
Calculated properties.
Physicochemical Properties Molecular Weight Lipophilicity

Identified as Minor Endogenous Cytokinin Metabolite

2BSiP is identified as a naturally occurring minor cytokinin metabolite in plant tissues. In a comprehensive phytohormone profiling study using UPLC-ESI-MS/MS, 2BSiP (peak 52) was detected alongside established cytokinins such as iP, tZ, and cZ in plant tissue extracts [1]. This detection establishes 2BSiP as an endogenous compound within the plant cytokinin metabolome, distinguishing it from purely synthetic cytokinins such as thidiazuron (TDZ).

Endogenous Metabolite
Supporting evidence
Detected as minor cytokinin in plant tissue extracts.
Supports physiological relevance for metabolome studies.
Co-occurs with iP, tZ, cZ.
Cytokinin Metabolism Phytohormone Profiling Auxin-Cytokinin Crosstalk

Research Application Scenarios


Analytical Standard for Phytohormone Metabolomics

2BSiP is an established reference compound in validated UPLC-ESI-MS/MS phytohormone profiling panels. Laboratories quantifying endogenous cytokinins in plant tissues can directly incorporate 2BSiP into their analytical workflow as an additional point within the standard curve, leveraging its known chromatographic retention time and MRM transitions to enhance method accuracy and reproducibility [1].

SAR Studies in Cytokinin Signaling

Researchers investigating how specific chemical modifications at the adenine 2-position affect cytokinin receptor binding (AHK2, AHK3, CRE1/AHK4) use 2BSiP as a tool compound. The benzylthio modification at the 2-position allows for systematic exploration of steric and electronic effects on receptor activation, which is essential for rational design of receptor-specific agonists, antagonists, and chemical probes [REFS-2, REFS-3].

Cytokinin Metabolism and Transport Studies

Due to its increased lipophilicity (LogP 4.10 vs. ~0.96 for 2iP), 2BSiP serves as a model compound for investigating the role of hydrophobic modifications on cytokinin uptake, long-distance transport, and compartmentalization in plant tissues. This provides insights into metabolic stability and interconversion pathways relevant to both basic plant biology and agronomic application development .

Internal Standard for Cytokinin Quantification

As an endogenous cytokinin metabolite distinguishable from iP, tZ, and cZ by its unique MRM transition, 2BSiP is suitable for use as an internal standard or quality control spike-in in quantitative LC-MS/MS methods for cytokinin profiling, particularly where deuterated analogs of every target analyte are not commercially available [1].

Application
Selection Property
Validation Focus
Phytohormone Metabolomics
Reported retention time and MRM transitions
Method accuracy and cross-lab reproducibility
Cytokinin SAR Studies
2-position benzylthio modification effect
Receptor binding and activation assays
Cytokinin Transport Model
High lipophilicity (LogP shift)
Uptake and long-distance transport assessment
Internal Standard for CK Quantification
Unique MRM transition vs endogenous CKs
Quantitative accuracy and recovery validation
Quote Request

Request a Quote for 2-Benzylthio-N6-isopentenyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.